![molecular formula C23H19FN4OS2 B2543409 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 923678-21-1](/img/structure/B2543409.png)
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4OS2 and its molecular weight is 450.55. The purity is usually 95%.
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Scientific Research Applications
- The compound’s π-conjugated structure and electron-rich thiazole and pyridazine moieties make it suitable for organic semiconductor applications. Researchers have explored its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Its electron-transporting properties contribute to efficient charge carrier mobility in these devices .
- The compound’s photoactive properties have drawn attention for photocatalytic applications. It can participate in photochemical reactions, such as the degradation of organic pollutants in water or air. Researchers investigate its potential as a photocatalyst for environmental remediation and solar-driven processes .
- The compound’s unique structure offers opportunities for drug development. Researchers explore its potential as an anticancer agent due to its ability to interact with specific cellular targets. By modifying its functional groups, scientists aim to enhance its selectivity and efficacy against cancer cells .
- The compound’s thiazole and pyridazine rings can serve as building blocks for novel materials. Researchers have synthesized polymers and copolymers incorporating this compound to improve material properties. Its presence can enhance mechanical strength, thermal stability, and chemical resistance in various materials .
- The compound’s fluorescence properties make it valuable as a probe in biological imaging. Researchers have labeled it with fluorescent tags to visualize cellular processes, protein interactions, and intracellular localization. Its stability and low cytotoxicity contribute to its suitability for live-cell imaging .
- The compound’s structural features suggest potential as an agrochemical. Researchers investigate its use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests or weeds. Its selectivity and low environmental impact are essential considerations in this field .
Organic Semiconductors and Optoelectronics
Photocatalysis and Photodegradation
Anticancer Agents and Targeted Therapy
Materials Science and Surface Modification
Fluorescent Probes and Imaging Agents
Agrochemicals and Pest Control
properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS2/c1-14-3-9-18(10-4-14)26-20(29)13-30-21-12-11-19(27-28-21)22-15(2)25-23(31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSLYLYKLIXMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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